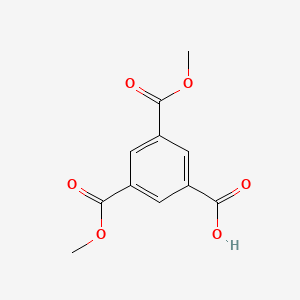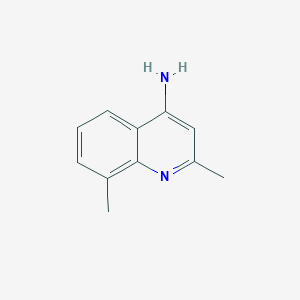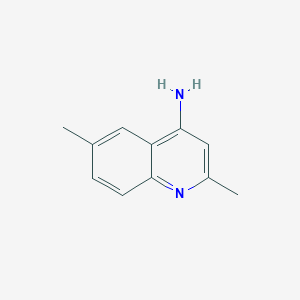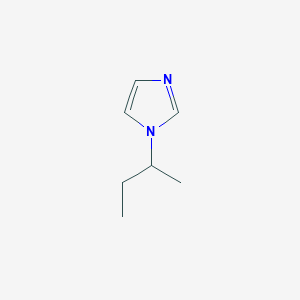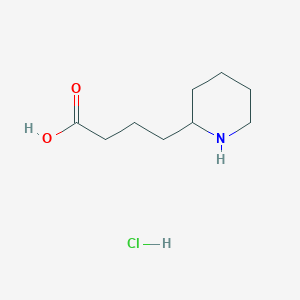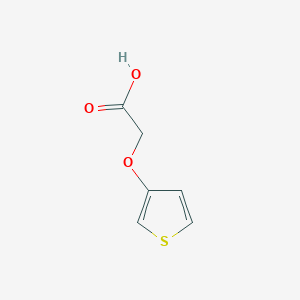
2-(噻吩-3-氧基)乙酸
描述
2-(Thiophen-3-yloxy)acetic acid is an organosulfur compound with the molecular formula C6H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
科学研究应用
2-(Thiophen-3-yloxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用机制
Target of Action
It’s known that thiophene derivatives have been used in the suzuki-miyaura coupling reaction , which is a type of carbon-carbon bond-forming reaction widely applied in organic chemistry .
Mode of Action
It’s worth noting that the suzuki-miyaura coupling reaction, in which thiophene derivatives are often involved, involves the interaction of an organoboron compound with a halide compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant to various functional groups .
Biochemical Pathways
These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Result of Action
It’s known that thiophene derivatives have been associated with a variety of biological activities, including anti-inflammatory and antioxidant activities .
生化分析
Biochemical Properties
2-(Thiophen-3-yloxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 2-(Thiophen-3-yloxy)acetic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2-(Thiophen-3-yloxy)acetic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. This compound can modulate gene expression by acting on transcription factors, thereby altering the expression of genes involved in cellular metabolism and immune responses. Additionally, 2-(Thiophen-3-yloxy)acetic acid affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-(Thiophen-3-yloxy)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can lead to changes in downstream signaling events, ultimately affecting cellular functions such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-3-yloxy)acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-(Thiophen-3-yloxy)acetic acid can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-yloxy)acetic acid vary with different dosages in animal models. At low doses, the compound has been found to have anti-inflammatory and antioxidant effects. At higher doses, it can exhibit toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with cellular components, leading to the generation of reactive oxygen species .
Metabolic Pathways
2-(Thiophen-3-yloxy)acetic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism also involves conjugation reactions, such as glucuronidation, which enhance its solubility and facilitate its excretion .
Transport and Distribution
Within cells and tissues, 2-(Thiophen-3-yloxy)acetic acid is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, the compound can accumulate in specific organelles, such as the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-yloxy)acetic acid is crucial for its activity. The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity. For instance, phosphorylation of 2-(Thiophen-3-yloxy)acetic acid can enhance its binding to nuclear receptors, thereby modulating gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yloxy)acetic acid typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the reaction of thiophene-3-ol with chloroacetic acid under basic conditions to form the desired product. The reaction can be represented as follows:
Thiophene-3-ol+Chloroacetic acid→2-(Thiophen-3-yloxy)acetic acid
The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yloxy)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, recycling of solvents and reagents can reduce production costs and environmental impact.
化学反应分析
Types of Reactions
2-(Thiophen-3-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
相似化合物的比较
Similar Compounds
Thiophene-2-acetic acid: Another isomer of thiophene acetic acid with similar properties but different reactivity due to the position of the substituent.
Thiophene-3-acetic acid: Similar to 2-(Thiophen-3-yloxy)acetic acid but lacks the ether linkage.
Uniqueness
2-(Thiophen-3-yloxy)acetic acid is unique due to the presence of the ether linkage, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and bioavailability compared to other thiophene derivatives.
属性
IUPAC Name |
2-thiophen-3-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-6(8)3-9-5-1-2-10-4-5/h1-2,4H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVAVOAEMCJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509379 | |
| Record name | [(Thiophen-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80305-06-2 | |
| Record name | [(Thiophen-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


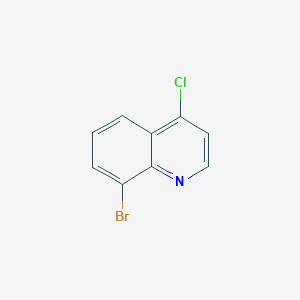
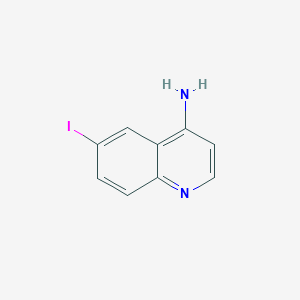
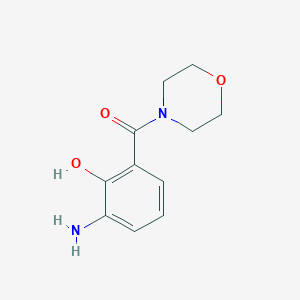

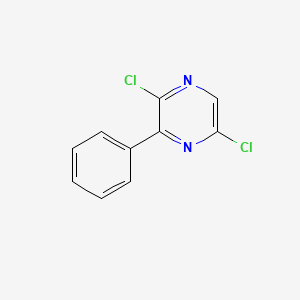

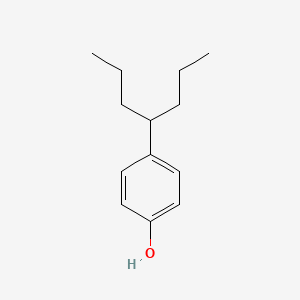
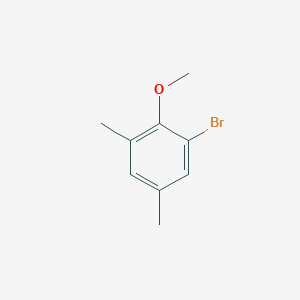
![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)
